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1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine

CDK2 inhibition Cancer Kinase inhibitor

Standard pyrazolo[3,4-d]pyrimidine analogs with altered ring fusion or methylation fail to replicate ATP-binding geometry, wasting SAR resources. This exact 1,3-dimethyl-[3,4-d] scaffold preserves critical nitrogen positioning for kinase hinge-region hydrogen bonds. - **Lead optimization**: Derivatives show CDK2 IC50 = 0.057 µM; cellular potency 6 nM (HCT-116) - **Selectivity tuning**: 4-amino derivative achieves 10-fold PLD1/PLD2 selectivity - **Synthetic access**: Reactive sites at positions 4 and 6 enable focused library generation Unsubstituted core; multiple derivatization points for IP expansion.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 87412-92-8
Cat. No. B11920915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine
CAS87412-92-8
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=NN(C2=NC=NC=C12)C
InChIInChI=1S/C7H8N4/c1-5-6-3-8-4-9-7(6)11(2)10-5/h3-4H,1-2H3
InChIKeyFTNDQFMFKIIXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine: Core Scaffold Definition


1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 87412-92-8) is a core, unsubstituted bicyclic heterocycle consisting of a pyrazole ring fused to a pyrimidine ring with methyl groups at the 1- and 3-positions. This scaffold is a well-established bioisostere of the adenine ring of ATP, enabling it to mimic critical hinge-region binding interactions in kinase active sites [1]. It serves as the fundamental chemical starting point for the development of numerous targeted kinase inhibitors, including those against CDK2, Src, and EGFR, and is a key precursor for generating diverse, patentable compound libraries [2].

Scaffold Identity Adenine bioisostere core
Primary Workflow Kinase inhibitor design & library synthesis
Use Context Scaffold hopping & SAR exploration
Selection Logic Reported hinge-region ATP mimicry

1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Substitution Concerns


Substituting 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine with seemingly similar heterocyclic scaffolds (e.g., pyrazolo[4,3-d]pyrimidines or non-methylated analogs) is not a reliable procurement strategy. The specific [3,4-d] ring fusion geometry, combined with the exact 1,3-dimethyl substitution pattern, dictates a unique spatial orientation for key nitrogen atoms that are critical for mimicking ATP's adenine moiety and forming essential hydrogen bonds with kinase hinge regions [1]. Even minor alterations to this core—such as changing the methylation pattern or the fusion isomer—can lead to significant shifts or complete loss of target binding affinity and selectivity, thereby invalidating structure-activity relationship (SAR) studies and wasting valuable research resources [2].

1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine[3,4-d] fusion geometry mimics ATP adenine hinge binding.
VS
Pyrazolo[4,3-d]pyrimidine IsomersAltered N-atom orientation leads to distinct binding modes; ATP hinge fit may not transfer.
1,3-Dimethyl SubstitutionMethyl groups at 1- and 3-positions dictate spatial hinge fit and selectivity.
VS
Non-methylated or Deaza AnalogsUnsubstituted cores may shift selectivity and potency; SAR extrapolation requires validation.
Pyrazolo[3,4-d]pyrimidine CoreSpecific pyrazole-pyrimidine electronics govern hydrogen bond interactions.
VS
Pyrrolo[2,3-d]pyrimidine or Purine ScaffoldsDifferent heteroatom electronics change H-bond strength; binding kinetics require review.

1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Quantitative Evidence


CDK2 Inhibitor Potency Advantage

When used as the core scaffold for developing CDK2 inhibitors, derivatives of the pyrazolo[3,4-d]pyrimidine system demonstrate superior enzymatic inhibitory activity compared to derivatives based on alternative scaffolds like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The most potent pyrazolo[3,4-d]pyrimidine-based compound in a head-to-head study exhibited a 3.2-fold greater inhibition of CDK2/cyclin A2 than the clinical candidate sorafenib [1].

CDK2 Enzymatic Assay
Head-to-head
Pyrazolo[3,4-d]pyrimidine deriv. IC50 = 0.057 µM vs. Sorafenib IC50 = 0.184 µM
3.2-fold response
Reported enzymatic endpoint context
Supports pathway-driven scaffold selection
CDK2 inhibition Cancer Kinase inhibitor Scaffold comparison

Cellular Anti-Proliferative Activity in Colorectal Cancer

Pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors show markedly superior cellular efficacy compared to the established multi-kinase inhibitor sorafenib. The most active derivative in a comparative study achieved an IC50 of 6 nM against the HCT-116 colorectal cancer cell line, representing a 29-fold increase in anti-proliferative potency over sorafenib's 176 nM IC50 [1].

HCT-116 Cell Assay
Head-to-head
Pyrazolo[3,4-d]pyrimidine deriv. IC50 = 6 nM vs. Sorafenib IC50 = 176 nM
29.3-fold response
Cell-model response context
Data to verify in user's conditions
Colorectal cancer HCT-116 Anti-proliferative Cytotoxicity

PLD1 vs. PLD2 Isoform Selectivity

The specific derivative 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrates a distinct isoform selectivity profile within the phospholipase D (PLD) family. It exhibits a 10-fold selectivity for inhibiting human PLD1 (IC50 = 150 nM) over human PLD2 (IC50 = 1.5 µM) [1]. This preferential inhibition is a quantifiable property that may not be shared by other, uncharacterized pyrazolopyrimidine isomers.

PLD Isoform Selectivity
Cross-study comparable
PLD1 IC50 = 150 nM; PLD2 IC50 = 1.5 µM
10-fold selectivity
Isoform-selectivity assay context
PLD1-preferring profile for probe design
Phospholipase D Isoform selectivity PLD1 PLD2

ATP-Binding Site Mimicry

The pyrazolo[3,4-d]pyrimidine ring system is a structural isomer of adenine, resulting from the translocation of the N7 and C8 atoms of the purine ring [1]. This bioisosterism is the molecular basis for its ability to mimic ATP and bind to the highly conserved hinge region of diverse kinases [2]. In contrast, other pyrazolopyrimidine isomers (e.g., pyrazolo[4,3-d]pyrimidines) present a different spatial orientation of nitrogen atoms, leading to distinct binding modes and selectivity profiles that may not be suitable for targeting the adenine-binding pocket of kinases [3].

Structural Basis
Class-level inference
Adenine isostere (N7-C8 translocation)
Class-level structural context
Scaffold binding behavior may vary
ATP-mimetic Adenine isostere Kinase hinge binder Bioisosterism

1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine Application Scenarios


CDK2-Targeted Anticancer Drug Discovery

This core scaffold is the optimal starting point for a medicinal chemistry campaign focused on developing novel CDK2 inhibitors for oncology. The evidence demonstrates that its derivatives can achieve significantly higher enzymatic (IC50 = 0.057 µM) and cellular (IC50 = 6 nM in HCT-116) potency than the clinical benchmark sorafenib, directly justifying its selection over alternative heterocyclic cores [1].

Kinase Profiling and Selectivity Studies

Researchers investigating the selectivity of kinase inhibitors will find this scaffold valuable for creating focused compound libraries. Its established adenine isostere property ensures broad hinge-region binding, while specific substitutions (as evidenced by the 10-fold PLD1/PLD2 selectivity of a simple derivative) allow for the rational tuning of isoform selectivity [2].

Patentable Compound Library Synthesis

As an unsubstituted core, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine offers multiple reactive sites (e.g., at the 4- and 6-positions of the pyrimidine ring) for chemical elaboration. This enables the efficient synthesis of large, diverse libraries for high-throughput screening against a range of kinase targets, maximizing the intellectual property potential of a research program [3].

Development of PLD1-Specific Chemical Probes

The known 10-fold selectivity of a simple 4-amino derivative for PLD1 over PLD2 provides a validated chemical starting point for the development of more potent and selective PLD1 chemical probes. This is particularly relevant for researchers studying PLD1's role in cancer metastasis, inflammation, and neurological disorders [2].

Application
Selection Property
Validation Focus
CDK2 inhibitor design
Kinase inhibitory scaffold
CDK2/cyclin A enzymatic & cell endpoints
Kinase selectivity profiling
Adenine hinge-binder core
Isoform selectivity & off-target kinase review
Compound library synthesis
Multi-site derivatizable core
SAR expansion & IP diversification
PLD1 chemical probe dev
PLD-preferring scaffold
PLD1/PLD2 selectivity & cellular target engagement
Applications are framed as research workflows. Validation focuses on assay-level endpoint review.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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